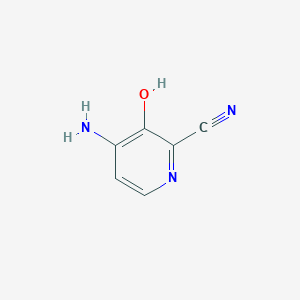
3-(4-Methoxyphenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)furan is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a ring structure composed of one oxygen and four carbon atoms. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the phenyl ring, which is further connected to the furan ring. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)furan can be achieved through various methods. One common approach involves the multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid. This method is advantageous due to the use of readily accessible starting materials, atom economy, and process simplicity . Another method involves the condensation of 4-methoxybenzaldehyde with furan-2(5H)-one derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of dihydrofuran and tetrahydrofuran derivatives.
Substitution: Formation of substituted phenyl or furan derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)furan has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)furan involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxyphenyl (E)-3-(Furan-3-yl) Acrylate: This compound shares structural similarities with 3-(4-Methoxyphenyl)furan and exhibits antiproliferative potential in vascular smooth muscle cells.
Benzofuran Derivatives: Compounds containing benzofuran rings have been studied for their biological activities and synthetic approaches.
Uniqueness: this compound is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the furan ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
20842-11-9 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)furan |
InChI |
InChI=1S/C11H10O2/c1-12-11-4-2-9(3-5-11)10-6-7-13-8-10/h2-8H,1H3 |
InChI Key |
HGSSTKBLPMJUDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



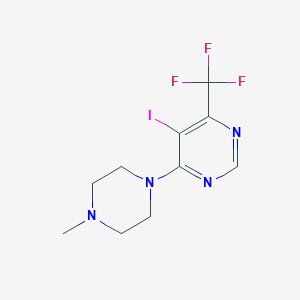

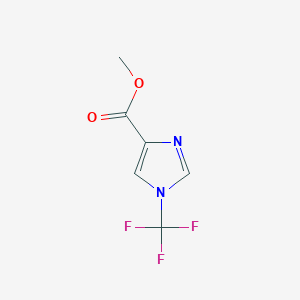
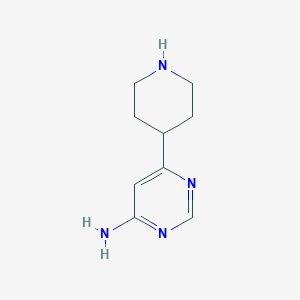

![6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11779365.png)
![Isoxazolo[5,4-c]pyridazin-3-amine](/img/structure/B11779371.png)
![2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)


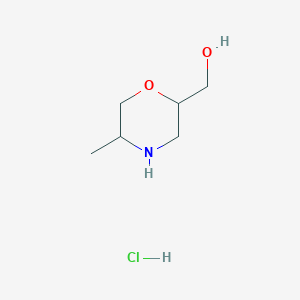
![tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B11779398.png)
